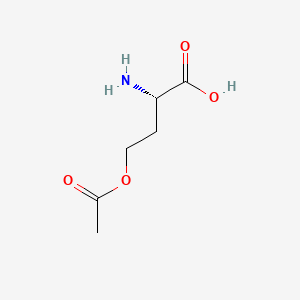

O-acetyl-L-homoserine

Overview

Description

Mechanism of Action

Target of Action

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthesis of several important compounds, including homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The primary target of OAH is the enzyme O-acetylhomoserine aminocarboxypropyltransferase . This enzyme catalyzes the chemical reaction between this compound and methanethiol to produce L-methionine and acetate .

Mode of Action

OAH interacts with its target enzyme, O-acetylhomoserine aminocarboxypropyltransferase, to facilitate the production of L-methionine, an essential amino acid for humans and other animals . This interaction results in the conversion of OAH and methanethiol into L-methionine and acetate .

Biochemical Pathways

OAH is involved in the biosynthesis of L-methionine and S-adenosylmethionine . The production of OAH is achieved through metabolic engineering strategies, which include the introduction of exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain, disruption of degradation and competitive pathways, and optimal expression of metXbc . The carbon flux of central carbon metabolism is also redistributed to balance the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in OAH biosynthesis .

Pharmacokinetics

The production of oah in escherichia coli and corynebacterium glutamicum has been achieved through metabolic engineering . The engineered strains have been shown to produce significant amounts of OAH, suggesting that the compound can be effectively synthesized and metabolized in these organisms .

Result of Action

The action of OAH results in the production of L-methionine, an essential amino acid, and acetate . L-methionine is a building block of proteins and plays an important role in food, pharmaceutical, and feed additive industries . The production of OAH is therefore of great significance in these industries .

Action Environment

The action, efficacy, and stability of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by strengthening the pathway and supplementing with acetate . Moreover, the use of safe industrial microorganisms like Corynebacterium glutamicum can ensure reliable production of food and drug-related compounds .

Biochemical Analysis

Biochemical Properties

O-acetyl-L-homoserine participates in various biochemical reactions. It interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the formation of the L-methionine precursor, L-homocysteine . This interaction is crucial for the direct sulfhydrylation pathway in microbial methionine biosynthesis .

Cellular Effects

This compound influences various cellular processes. In Escherichia coli, the production of this compound has been linked to the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in this compound biosynthesis . This suggests that this compound can impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. For instance, O-acetylhomoserine sulfhydrylase uses this compound to catalyze the formation of the L-methionine precursor, L-homocysteine . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in engineered strains of E. coli, the production of this compound was observed to increase over time, accumulating up to 24.33 g/L this compound in fed-batch fermentation .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-methionine biosynthesis via the de novo pathway . It interacts with enzymes such as O-acetylhomoserine sulfhydrylase and is involved in the direct sulfhydrylation pathway predominant in most classes of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of O-acetyl-L-homoserine can be achieved through metabolic engineering and pathway construction in microorganisms such as Escherichia coli and Corynebacterium glutamicum . For instance, introducing exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain can result in the accumulation of this compound . Additionally, optimizing acetyl-CoA biosynthesis pathways and adding feedstocks like acetate, citrate, and pantothenate can significantly increase the yield .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum . These strains are optimized to enhance the expression of key enzymes and pathways involved in the biosynthesis of this compound . For example, the engineered strain of Corynebacterium glutamicum can produce up to 17.4 g/L of this compound in a 5-L bioreactor with acetate as the supplementary feedstock .

Chemical Reactions Analysis

Types of Reactions

O-acetyl-L-homoserine undergoes various chemical reactions, including substitution reactions. One notable reaction is its conversion to L-methionine through the reaction with methanethiol or 3-methylthiopropionaldehyde .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include methanethiol and 3-methylthiopropionaldehyde . The reaction conditions typically involve the presence of acetyl-CoA and L-homoserine, catalyzed by enzymes such as homoserine O-acetyltransferase .

Major Products

The major products formed from the reactions of this compound include L-methionine and acetate . These products are significant in various biological and industrial processes.

Scientific Research Applications

O-acetyl-L-homoserine has numerous scientific research applications across various fields:

Comparison with Similar Compounds

Similar Compounds

L-homoserine: A precursor in the biosynthesis of L-methionine and S-adenosylmethionine.

γ-butyrolactone: A high-value compound produced from O-acetyl-L-homoserine.

1,4-butanediol: Another compound that can be synthesized from this compound.

Uniqueness

This compound is unique due to its role as a versatile platform chemical that can be used to produce a variety of high-value compounds. Its ability to directly react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine sets it apart from other similar compounds .

Biological Activity

O-acetyl-L-homoserine (OAH) is a significant compound in various biological pathways, particularly in amino acid biosynthesis. Its biological activity is primarily linked to its role as a substrate and product in the synthesis of methionine and cysteine, as well as its involvement in microbial metabolism. This article explores the biological activity of this compound, focusing on its enzymatic roles, inhibition studies, and potential applications in antifungal therapies.

Enzymatic Functions

This compound is primarily associated with two key enzymes:

- This compound sulfhydrylase (Met15p) : This enzyme catalyzes the conversion of this compound to L-homocysteine, playing a crucial role in methionine biosynthesis. The enzyme is found in various microorganisms, including Candida albicans and Schizosaccharomyces pombe. It exhibits optimal activity at a pH of 8.0 and is dependent on pyridoxal 5-phosphate (PLP) as a cofactor .

- L-homoserine O-acetyltransferase (Met2p) : This enzyme catalyzes the acetylation of L-homoserine to form this compound. It has been shown to be essential for the growth of Mycobacterium tuberculosis and other fungi, indicating its importance in cellular metabolism and pathogenicity .

Inhibition Studies

Recent research has identified small molecule inhibitors targeting the MetX enzyme involved in the biosynthesis of this compound. Conditional repression of the metX gene in M. tuberculosis resulted in significant growth inhibition, highlighting the potential of targeting this pathway for therapeutic purposes .

In addition, studies have shown that various compounds can inhibit Met15p activity, which correlates with antifungal effects against C. albicans. The sensitivity of fungal cells to these inhibitors varies based on the presence of methionine in the growth medium, suggesting that methionine biosynthesis pathway enzymes are promising targets for antifungal drug development .

1. Antifungal Activity

A study demonstrated that inhibitors of Met15p could effectively reduce the viability of C. albicans cells. The research utilized a high-throughput screening method to identify compounds that inhibited the enzyme's activity, leading to an increase in fungal cell death .

2. Mycobacterial Growth Inhibition

In another case study involving M. tuberculosis, mutants lacking the metA gene (encoding L-homoserine O-acetyltransferase) were unable to proliferate under conditions lacking methionine. This highlights the critical role of this compound in bacterial survival and pathogenicity, suggesting that targeting this pathway could be a viable strategy for developing new antimycobacterial agents .

Table: Summary of Biological Activities

| Biological Activity | Enzyme | Organism | Outcome |

|---|---|---|---|

| Conversion to L-homocysteine | Met15p | Candida albicans | Essential for methionine biosynthesis |

| Acetylation of L-homoserine | Met2p | Mycobacterium tuberculosis | Critical for growth; potential drug target |

| Inhibition by small molecules | Met15p | Various fungi | Antifungal activity observed |

| Conditional repression | MetX | Mycobacterium tuberculosis | Growth inhibition under methionine-limited conditions |

Properties

IUPAC Name |

(2S)-4-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXZBWSIAGGPCB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996846 | |

| Record name | O-Acetylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7540-67-2 | |

| Record name | O-Acetyl-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic role of O-Acetyl-L-homoserine?

A1: OAH serves as a crucial intermediate in the biosynthesis of L-methionine in various microorganisms [, , , , ]. It's synthesized from L-homoserine by homoserine O-acetyltransferase and subsequently converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) [, , ].

Q2: How does OAH interact with OAHS, and what are the downstream effects of this interaction?

A2: OAH acts as a substrate for OAHS, a pyridoxal 5'-phosphate-dependent enzyme. OAHS catalyzes the γ-replacement reaction of OAH with hydrogen sulfide (H2S), yielding L-homocysteine [, , , ]. L-Homocysteine is then methylated to form L-methionine, an essential amino acid [, ].

Q3: Does OAH participate in any alternative metabolic pathways?

A3: Research suggests that OAH can be directly converted to L-homocysteine by certain cystathionine γ-synthases, although this might not be the primary pathway in all organisms [, ].

Q4: Are there any known instances of OAH accumulation in microorganisms?

A4: Yes, certain methionine auxotrophs of bacteria like Arthrobacter and Bacillus species have been shown to accumulate OAH, especially when cultured in media lacking methionine [].

Q5: Can OAH be utilized by enzymes other than OAHS?

A5: Studies have demonstrated that L-methionine γ-lyase can catalyze the α,γ-elimination of OAH to produce α-ketobutyrate, ammonia, and acetate [, ]. This enzyme can also utilize OAH in γ-replacement reactions with various thiols to yield different 5-substituted L-homocysteines [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of OAH is C6H11NO4S, and its molecular weight is 193.22 g/mol.

Q7: Is there any spectroscopic data available for OAH?

A7: While specific spectroscopic details for OAH are limited in the provided research, its interaction with enzymes like OAHS and L-methionine γ-lyase can be monitored through UV-Vis spectroscopy, particularly by observing changes in the absorbance spectra of the pyridoxal 5'-phosphate cofactor bound to these enzymes [, , ].

Q8: What are the kinetic parameters of OAHS for OAH?

A8: The Km values for OAH in the OAHS-catalyzed reaction vary depending on the source organism. For instance, in Schizosaccharomyces pombe, the Km for OAH is 12.5 mM [], while in Brevibacterium flavum, it is 2.0 mM [].

Q9: Do any compounds inhibit the OAHS-catalyzed reaction with OAH?

A9: Yes, L-methionine, the end product of the methionine biosynthetic pathway, acts as a feedback inhibitor of OAHS in several organisms. This inhibition is often competitive with respect to OAH [, , , ].

Q10: Does OAH have any applications in biotechnology?

A11: OAH, as a key intermediate in methionine biosynthesis, plays a significant role in microbial fermentation processes for L-methionine production. Metabolic engineering strategies targeting OAH production have been explored to enhance L-methionine yields in industrial settings [, , ].

Q11: Can OAH be used to produce other valuable compounds?

A12: Research shows that OAH can be employed as a substrate for the enzymatic synthesis of L-methionine analogs with modified thioether residues []. These analogs have potential applications in various fields, including pharmaceutical development and chemical biology [].

Q12: How is OAH biosynthesis regulated in microorganisms?

A13: The production of OAH is tightly regulated at the genetic and enzymatic levels. For instance, the synthesis of homoserine O-acetyltransferase, the enzyme responsible for OAH production, is repressed by L-methionine [, , , ].

Q13: Are there any genetic manipulations that can influence OAH production?

A14: Yes, studies have shown that mutations conferring resistance to methionine analogs, like trifluoromethionine, can lead to increased OAH production in Corynebacterium glutamicum []. These mutations likely affect regulatory mechanisms controlling OAH biosynthesis, making them valuable for biotechnological applications [].

Q14: Is OAH known to be toxic?

A15: While OAH itself is not widely reported as toxic, its metabolic precursor, L-homoserine, can be converted to a toxic methionine analog, methoxine, by a side reaction catalyzed by OAHS in the presence of high methanol concentrations []. This toxicity highlights the importance of carefully controlling methanol levels in fermentation processes involving methylotrophic bacteria [, ].

Q15: What are some future research directions related to OAH?

A16: Further exploration of OAHS substrate specificity and engineering efforts to improve its catalytic efficiency for the production of valuable L-methionine analogs represent promising research avenues []. Additionally, investigating the regulatory mechanisms governing OAH biosynthesis in various microorganisms could provide valuable insights for optimizing L-methionine production in industrial fermentation processes [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.